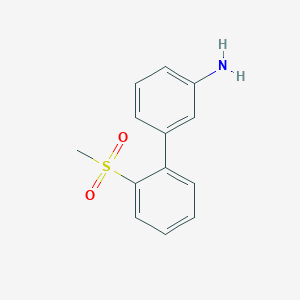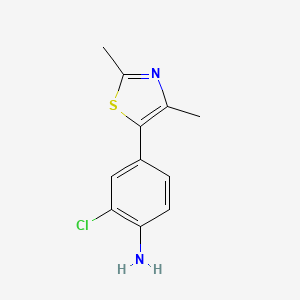
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a dimethyl-thiazolyl group attached to an aniline ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline typically involves the reaction of 2,4-dimethylthiazole with aniline derivatives under specific conditions. One common method includes the use of a halogenating agent to introduce the chloro group into the aniline ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial inhibition and resistance mechanisms.
Medicine: Research into its antitumor properties has shown potential for developing new cancer therapies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in tumor cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline can be compared with other thiazole derivatives such as:
2-Amino-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline: Similar in structure but with an amino group instead of a chloro group, leading to different reactivity and biological activity.
4-(2,4-Dimethyl-1,3-thiazol-5-yl)aniline: Lacks the chloro group, which affects its chemical properties and applications.
2-Chloro-4-(1,3-thiazol-5-yl)aniline: Lacks the dimethyl groups, resulting in different steric and electronic effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H11ClN2S |
|---|---|
Poids moléculaire |
238.74 g/mol |
Nom IUPAC |
2-chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-6-11(15-7(2)14-6)8-3-4-10(13)9(12)5-8/h3-5H,13H2,1-2H3 |
Clé InChI |
CLRNAKMWAVBJLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)C2=CC(=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
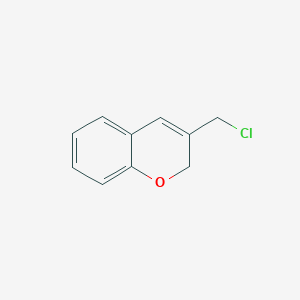
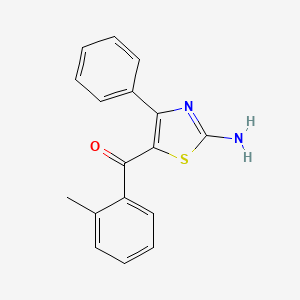
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
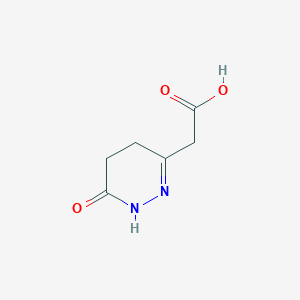

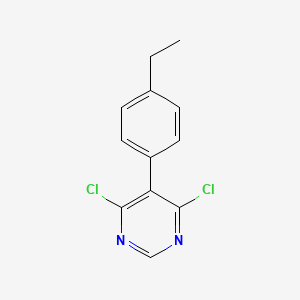
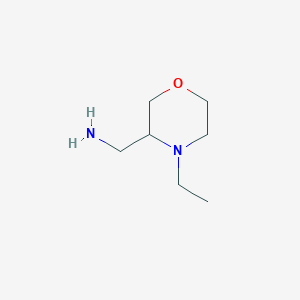
![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
